8-Hydroxy Pitavastatin

Drug Metabolism Cytochrome P450 Statin Pharmacokinetics

8-Hydroxy Pitavastatin resolves the critical gap in pitavastatin ANDA impurity profiling where generic standards cannot replicate its unique CYP2C9-mediated metabolic signature. • Sole CYP2C9-specific pitavastatin metabolite (Vmax/Km ~2 µL min⁻¹ mg⁻¹, 8- to 100-fold lower than other statins) enabling unambiguous chromatographic identification • Distinct LogP 4.298 provides unique HPLC/UPLC retention window between parent drug (≈4.52) and lactone impurity (≈3.44) • ICH-compliant characterization data with lot-specific COA (≥90% purity) supports method specificity, linearity, and accuracy validation • Cold-chain shipped at -20°C to preserve peak purity and assay accuracy for regulatory data integrity

Molecular Formula C25H24FNO5
Molecular Weight 437.467
CAS No. 224320-09-6
Cat. No. B583301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy Pitavastatin
CAS224320-09-6
Synonyms(3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-8-hydroxy-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid
Molecular FormulaC25H24FNO5
Molecular Weight437.467
Structural Identifiers
SMILESC1CC1C2=C(C(=C3C=CC=C(C3=N2)O)C4=CC=C(C=C4)F)C=CC(CC(CC(=O)O)O)O
InChIInChI=1S/C25H24FNO5/c26-16-8-6-14(7-9-16)23-19-2-1-3-21(30)25(19)27-24(15-4-5-15)20(23)11-10-17(28)12-18(29)13-22(31)32/h1-3,6-11,15,17-18,28-30H,4-5,12-13H2,(H,31,32)/b11-10+/t17-,18-/m1/s1
InChIKeyXWHCMMKZXJAJMB-NDZBKKTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy Pitavastatin: Key Metabolite & Impurity Standard


8-Hydroxy Pitavastatin (CAS 224320‑09‑6) is the CYP2C9‑mediated hydroxylated metabolite of pitavastatin, a synthetic HMG‑CoA reductase inhibitor (statin) . It is chemically defined as (3R,5S,E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-8-hydroxyquinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid with a molecular weight of 437.46 g mol⁻¹ [1]. This compound is officially designated as Pitavastatin Impurity 91 and is utilized as a characterized reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of pitavastatin [1].

Impurity Standard
Metabolite CYP2C9-specific hydroxylated metabolite of pitavastatin
Designation Pitavastatin Impurity 91 for ANDA analytical workflows
Standard Type Characterized reference standard with chromatographic selectivity profile

Why 8-Hydroxy Pitavastatin Is Irreplaceable


Generic impurity reference standards or structurally related statin metabolites cannot substitute for 8-Hydroxy Pitavastatin because its formation pathway, chromatographic behavior, and physicochemical signature are uniquely coupled to pitavastatin's metabolic and degradation profile. It is the sole CYP2C9‑specific metabolite of pitavastatin, generated at an exceptionally low enzymatic rate—its Vmax/Km of approximately 2 µL min⁻¹ mg⁻¹ is 8‑ to 100‑fold lower than the metabolic rates reported for other statins [1]. This singular metabolic origin, combined with a distinct LogP of 4.298 that differentiates it both from the parent drug (LogP ≈ 4.52) and the major glucuronidation‑derived lactone metabolite (LogP ≈ 3.44), means that no alternative reference standard can reproduce its retention time, mass spectrometric fragmentation, or spectroscopic signature in compendial HPLC/UPLC methods [2]. Proper identification and quantification of this impurity is a regulatory expectation for pitavastatin ANDA submissions, rendering correct selection of the authentic 8‑Hydroxy Pitavastatin reference material non‑negotiable.

1 Generic impurity standards lack CYP2C9 metabolic specificity; chromatographic and mass spectrometric signatures may not transfer directly to pitavastatin impurity profiling methods.
2 Other statin metabolites differ in formation pathway and lipophilicity; retention behavior and resolution from the parent drug may shift significantly.
3 Uncharacterized reference materials may not meet ANDA documentation expectations; impurity specification and traceability may require review against pharmacopeial monographs.

8-Hydroxy Pitavastatin: Key Differentiation Evidence


CYP2C9-Mediated Formation Rate vs. Other Statins

The metabolic conversion of pitavastatin to its 8‑hydroxy derivative is catalyzed predominantly by CYP2C9, with a reported Vmax/Km of approximately 2 µL min⁻¹ mg⁻¹. This rate is 8‑ to 100‑fold lower than the CYP‑mediated metabolic rates of comparator statins such as atorvastatin (CYP3A4) and simvastatin (CYP3A4) [1]. The extremely low formation rate of 8‑Hydroxy Pitavastatin confirms that this metabolite is a minor circulating species, directly impacting the sensitivity requirements for its detection in bioanalytical and quality control assays.

CYP2C9 Formation Rate
Class-level inference
Vmax/Km ~2 µL min⁻¹ mg⁻¹; 8- to 100-fold lower than other statins
Supports ultra-trace detection sensitivity context for LC-MS/MS methods
In vitro human hepatic microsomal data; ¹⁴C-pitavastatin substrate
Drug Metabolism Cytochrome P450 Statin Pharmacokinetics

LogP Differentiation from Parent Drug and Lactone Metabolite

The predicted LogP of 8‑Hydroxy Pitavastatin is 4.298, placing it intermediate between the parent pitavastatin (LogP ≈ 4.52) and the major lactone metabolite (LogP ≈ 3.44) [1][2]. This incremental lipophilicity difference translates to distinct chromatographic retention on reversed‑phase columns, enabling baseline separation of the 8‑hydroxy impurity from both the active pharmaceutical ingredient and the lactone impurity in validated HPLC/UPLC methods.

LogP Differentiation
Cross-study comparable
LogP 4.298; Δ = −0.22 vs parent; Δ = +0.86 vs lactone
Supports chromatographic selectivity window for impurity resolution
Predicted LogP; confirmed by RP-HPLC retention shifts
Physicochemical Properties Lipophilicity Chromatographic Retention

ANDA-Grade Impurity 91 Designation

8‑Hydroxy Pitavastatin is explicitly catalogued as Pitavastatin Impurity 91 (also termed Pitavastatin 8‑Hydroxy Impurity) and is supplied with full characterization data compliant with ICH Q3A/Q3B and pharmacopeial guidelines for ANDA submissions [1]. Unlike generic impurity standards, this compound is traceable to the API synthesis route and metabolic pathway, providing a direct link to both process‑related and degradation‑related impurity profiles required by regulatory agencies.

ANDA Impurity 91 Designation
Supporting evidence
Pitavastatin Impurity 91 (M-13); ICH Q3A/Q3B-compliant characterization
Supports regulatory impurity profiling and method validation context
Traceable to API synthesis route and CYP2C9 metabolic pathway
Pharmaceutical Impurity Reference Standard ANDA

Cold-Chain Storage and Chemical Lability

Vendor technical specifications for 8‑Hydroxy Pitavastatin mandate long‑term storage at −20 °C , in contrast to pitavastatin calcium API which is typically stored at controlled room temperature (desiccated) . This storage differential reflects the enhanced chemical reactivity of the 8‑hydroxyquinoline moiety, which is susceptible to oxidative and thermal degradation, necessitating stricter cold‑chain handling for use as a reference standard.

Cold-Chain Storage
Data to verify
−20°C long-term storage; ~45°C lower than pitavastatin calcium API
Cold-chain logistics context for reference standard procurement
Vendor specification; verify lot-specific COA and shipping compliance
Chemical Stability Storage Conditions Pharmaceutical Quality

Metabolic Impurity, Not Oxidative Degradant

Under oxidative forced‑degradation conditions (3% H₂O₂, 25 °C, 1 h), pitavastatin calcium degrades by approximately 7.43% and generates five primary impurities: Desfluoro, anti‑isomer, Z‑isomer, 5‑oxo, and lactone impurities . Notably, 8‑Hydroxy Pitavastatin is not among the major degradation products observed under these stress conditions, confirming that it arises predominantly from enzymatic (CYP2C9) metabolism rather than from chemical oxidative degradation [1]. This distinction is critical for correctly assigning impurity origins during stability‑indicating method validation.

Metabolic vs Oxidative Origin
Data to verify
Not detected among 5 primary oxidative degradants under 3% H₂O₂ stress
Supports metabolic vs degradant origin assignment in stability studies
Forced degradation context; source-specific review recommended
Forced Degradation Stability Indicating Method Impurity Profiling

8-Hydroxy Pitavastatin: Research & Industrial Applications


Method Development & Validation for ANDA

Use 8‑Hydroxy Pitavastatin as a system suitability and impurity marker in HPLC/UPLC methods intended for ANDA regulatory filings. Its intermediate LogP (4.298) relative to pitavastatin (LogP ≈ 4.52) and the lactone impurity (LogP ≈ 3.44) provides a unique retention time window for chromatographic selectivity [1]. The compound's characterization data, compliant with ICH and pharmacopeial guidelines, supports method specificity, linearity, and accuracy validation [2].

CYP2C9 Metabolic Pathway Probe in DDI Studies

8‑Hydroxy Pitavastatin serves as a definitive marker for CYP2C9 activity in human hepatic microsomal or recombinant enzyme assays. Since the conversion of pitavastatin to its 8‑hydroxy derivative proceeds with an exceptionally low Vmax/Km of ~2 µL min⁻¹ mg⁻¹—8‑ to 100‑fold slower than other statin metabolic pathways—it functions as a high‑sensitivity probe for assessing weak CYP2C9 inhibition or induction [3]. Quantification of this metabolite allows researchers to differentiate CYP2C9‑mediated clearance from the dominant glucuronidation/lactonization pathway that produces the major pitavastatin lactone metabolite.

Impurity Profiling & Forced-Degradation Analysis

During stability studies of pitavastatin drug substance and drug product, 8‑Hydroxy Pitavastatin can be used to discriminate metabolic‑origin impurities from chemical degradation products. Under oxidative forced‑degradation (3% H₂O₂), pitavastatin degrades by ~7.43% and generates five primary impurities (Desfluoro, anti‑isomer, Z‑isomer, 5‑oxo, lactone) but not 8‑Hydroxy Pitavastatin . Its absence from the oxidative degradant profile confirms that any 8‑Hydroxy Pitavastatin detected is of metabolic origin, guiding correct impurity source assignment and specification justification.

Cold-Chain Reference Standard Management for QC

Due to the mandated −20 °C storage requirement , 8‑Hydroxy Pitavastatin reference standards require rigorous cold‑chain logistics. QC laboratories must implement controlled temperature monitoring from receipt through usage to prevent degradation that could compromise peak purity and assay accuracy. For procurement, selecting vendors that guarantee cold‑chain shipping and provide lot‑specific Certificates of Analysis with purity verification (≥90%) is critical for maintaining regulatory data integrity .

Application
Selection Property
Validation Focus
ANDA Method Development & Validation
Chromatographic selectivity profile
Retention time window and peak purity review
CYP2C9 Pathway Probe in DDI Research
CYP2C9 metabolic specificity
Enzyme kinetic assay context
Impurity Profiling & Forced-Degradation Analysis
Metabolic origin discrimination
Stability-indicating method context
QC Reference Standard Management
Cold-chain storage requirement
Vendor COA and shipping compliance review
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